molecular formula C12H10IN B1295012 4-Amino-4'-iodobiphenyl CAS No. 7285-77-0

4-Amino-4'-iodobiphenyl

Cat. No. B1295012
CAS RN: 7285-77-0
M. Wt: 295.12 g/mol
InChI Key: MSHUACKEOWOIGP-UHFFFAOYSA-N
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Description

4-Amino-4’-iodobiphenyl is an organic compound with the molecular formula C12H10IN . It is a derivative of biphenyl, which is a type of polyphenyl compound .


Molecular Structure Analysis

The molecular structure of 4-Amino-4’-iodobiphenyl consists of two phenyl rings connected by a single bond, with an amino group (-NH2) attached to one carbon and an iodine atom attached to the carbon directly across the biphenyl structure .


Chemical Reactions Analysis

While specific chemical reactions involving 4-Amino-4’-iodobiphenyl are not detailed in the search results, it’s worth noting that similar compounds, such as 4-aminobiphenyl, have been used in the design of biologically active compounds, including those with antiviral and antitumor activities .


Physical And Chemical Properties Analysis

4-Amino-4’-iodobiphenyl is a solid compound . Similar compounds like 4-aminobiphenyl are known to be slightly soluble in cold water and very soluble in hot water .

Scientific Research Applications

Metabolism Studies

  • 4-Amino-4'-iodobiphenyl has been used to study the metabolism of iodinated aromatic compounds in rats. Researchers found that a significant percentage of the injected dose was excreted via feces and urine, with various metabolites identified in the excretions, indicating the compound's utility in understanding biotransformation processes in vivo (Sinsheimer & Shum, 1981).

Protein Structure Determination

  • This compound has been instrumental in the field of biochemistry for protein structure determination. The selective introduction of iodine atoms into proteins facilitates single-wavelength anomalous dispersion experiments, crucial for understanding protein structures. For instance, a study demonstrated its use in bacteriophage T4 lysozyme, providing insights without significantly perturbing the protein structure (Xie et al., 2004).

Development of Conducting Polymers

  • In electrochemistry, 4-Amino-4'-iodobiphenyl is used to develop conducting polymers. Electrooxidation of the compound in acidic solutions forms polymers with potential applications in electronics and materials science due to their unique conductive properties and morphological characteristics (Guay, Leclerc, & Dao, 1988).

Ecotoxicological Evaluation

  • It serves as a crucial compound in ecotoxicology for evaluating the effects of pollutants. Studies using 4-Amino-4'-iodobiphenyl have assessed its toxic effects on various organisms, contributing to a better understanding of environmental pollutants and their impact on ecosystems (Cheng Jiangning et al., 2004).

Comparative Chemical Synthesis Studies

  • Comparative studies of chemically and electrochemically synthesized Poly(4-aminobiphenyl) have been conducted. These studies are significant for understanding the differences in properties like conductivity and morphology between these two synthesis methods, which is valuable for material science and engineering applications (Chan et al., 1995).

Carcinogenic Metabolism Research

  • Research into the carcinogenic properties of 4-Amino-4'-iodobiphenyl has provided insights into how it may contribute to the development of cancers like bladder and liver cancer, especially considering its presence in environmental contaminants and tobacco smoke. Understanding its metabolic pathways helps in cancer prevention and treatment strategies (Kimura et al., 1999).

Safety And Hazards

4-Amino-4’-iodobiphenyl should be handled with care to prevent skin contact, eye contact, ingestion, and inhalation . Similar compounds like 4-aminobiphenyl are known to produce headaches, lethargy, urinary burning, and hematuria (the presence of blood in urine) in humans upon acute inhalation exposure .

properties

IUPAC Name

4-(4-iodophenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10IN/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSHUACKEOWOIGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1036834
Record name 4-Amino-4'-iodobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1036834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-4'-iodobiphenyl

CAS RN

7285-77-0
Record name 4′-Iodo[1,1′-biphenyl]-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7285-77-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-4'-iodobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007285770
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7285-77-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=509232
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Record name 4-Amino-4'-iodobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1036834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-AMINO-4'-IODOBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BHC4E31DEH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
HR Schmidt, CM Savoy… - Journal of the American …, 1944 - ACS Publications
… gave rise to 4-hydroxy-4'-iodobiphenyl (III) which did not depress the melting point of the known compound prepared from benzidine (IV), by converting IV to 4-amino-4'-iodobiphenyl (V) …
Number of citations: 6 pubs.acs.org
Z You, MD Brezzell, SK Das, BH Hooberman… - Mutation Research …, 1994 - Elsevier
4-Amino-4′-substituted biphenyls and 4-aminostilbenes substituted in the 3′ or 4′ position were studied for their in vitro and in vivo genotoxicity. The in vitro mutagenicity of the …
Number of citations: 24 www.sciencedirect.com
AC Ott, CD Ball - Journal of the American Chemical Society, 1944 - ACS Publications
… gave rise to 4-hydroxy-4'-iodobiphenyl (III) which did not depress the melting point of the known compound prepared from benzidine (IV), by converting IV to 4-amino-4'-iodobiphenyl (V) …
Number of citations: 19 pubs.acs.org
Y Zhang, P Starynowicz, J Christoffers - 2008 - Wiley Online Library
… 4-Amino-4′-iodobiphenyl (2c): A solid mixture of 4-iodo-4′-nitrobiphenyl (6) and 4,4′-… After evaporation of the solvent 4-amino-4′-iodobiphenyl (2c) (1.32 g, 4.47 mmol, 73 %) was …
KT Chung, SC Chen, LD Claxton - Mutation Research/Reviews in Mutation …, 2006 - Elsevier
We have reviewed the mutagenicity of benzidine analogues (including benzidine-based dyes), with a primary emphasis on evaluating results of the Salmonella/microsome mutagenicity …
Number of citations: 63 www.sciencedirect.com
M Hammerich - 2016 - macau.uni-kiel.de
The platform concept based on triazatriangulenes (TATA) offers a novel method to prepare functionalized gold surfaces (Au (111)). The large planar cations are used as molecular …
Number of citations: 4 macau.uni-kiel.de
H Takalo, E Hänninen, J Kankare - Journal of Alloys and Compounds, 1995 - Elsevier
… Reduction of 4-iodo-4'-nitrobiphenyl with tin(II) chloride gave 4-amino-4'-iodobiphenyl, the starting material for the synthesis of ligand 16. Aromatic iodines for ligands 25, 26, 31-34 and …
Number of citations: 11 www.sciencedirect.com

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